![molecular formula C10H10N2O B581797 3-Methoxyisoquinolin-6-amine CAS No. 1374651-51-0](/img/structure/B581797.png)
3-Methoxyisoquinolin-6-amine
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Overview
Description
3-Methoxyisoquinolin-6-amine is an organic compound with the molecular formula C10H10N2O. It belongs to the class of isoquinolines, which are aromatic polycyclic compounds containing an isoquinoline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxyisoquinolin-6-amine typically involves the reaction of 3-methoxyphenethylamine with formaldehyde in a Pictet-Spengler reaction, followed by dehydrogenation to yield the target compound . The reaction conditions often include the use of acidic catalysts and elevated temperatures to facilitate the cyclization and subsequent dehydrogenation steps.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxyisoquinolin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinolines depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
3-Methoxyisoquinolin-6-amine has been investigated for its potential therapeutic effects, particularly in neuropharmacology and oncology.
1.1 Neuropharmacological Applications
- Dopamine Receptor Modulation : The compound exhibits properties that may influence dopamine receptor activity, making it a candidate for treating neurodegenerative diseases such as Parkinson's disease. Research indicates that derivatives of isoquinoline structures can act as dopamine agonists or antagonists, potentially leading to new treatments for dopamine-related disorders .
1.2 Anticancer Properties
- Cytotoxic Activity : Studies have shown that this compound and its derivatives possess significant cytotoxic effects against various cancer cell lines, including breast and lung cancer. For example, compounds structurally similar to this compound have been synthesized and tested for their ability to inhibit tumor growth in vitro .
Synthesis and Chemical Reactions
The synthesis of this compound can be achieved through various chemical pathways, often involving the use of bio-based materials and green chemistry principles.
2.1 Synthetic Pathways
- Reductive Amination Techniques : Recent advances in reductive amination techniques have facilitated the efficient synthesis of this compound from bio-derived furanic compounds. Utilizing catalysts such as Rhodium-based systems has improved yield and selectivity in these reactions .
Table 1: Synthesis Methods for this compound
Method | Catalyst | Yield (%) | Reference |
---|---|---|---|
Reductive Amination | Rhodium-based | 92 | |
N-Alkylation | DMAP | 94 | |
Hydrolysis | Zn Powder | 72 |
Material Science Applications
Beyond medicinal uses, this compound is being explored in material science, particularly in the development of polymers and nanomaterials.
3.1 Polymer Chemistry
- Antioxidant Polymers : The incorporation of this compound into polymer matrices has been studied for its antioxidant properties. These polymers can potentially be used in biomedical applications due to their biocompatibility and ability to scavenge free radicals .
Table 2: Properties of Polymers Containing this compound
Property | Value | Application Area |
---|---|---|
Antioxidant Capacity | High | Biomedical |
Biocompatibility | Excellent | Drug Delivery Systems |
Thermal Stability | Moderate | Material Engineering |
Case Studies
Several case studies illustrate the practical applications of this compound in research settings.
4.1 Case Study: Anticancer Activity
A study conducted on a series of isoquinoline derivatives, including this compound, demonstrated significant cytotoxicity against A549 lung cancer cells. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway, highlighting its potential as a lead compound for further drug development .
4.2 Case Study: Neuroprotective Effects
In a model of neurodegeneration, researchers administered this compound to mice subjected to oxidative stress. The results indicated a reduction in neuronal cell death and improved behavioral outcomes, suggesting its potential role as a neuroprotective agent .
Biological Activity
3-Methoxyisoquinolin-6-amine is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C_10H_10N_2O
- CAS Number : 1374651-51-0
This compound features an isoquinoline backbone with a methoxy group at the third position and an amine at the sixth position, which contributes to its unique biological properties.
This compound exhibits various biological activities through multiple mechanisms:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes, which can lead to therapeutic effects in various diseases.
- Receptor Modulation : The compound can interact with different receptors, influencing signal transduction pathways.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in infectious diseases.
Research Findings
Recent studies have provided insights into the biological activity of this compound:
- A study indicated that derivatives of isoquinoline compounds showed significant anti-inflammatory effects in vitro, suggesting potential for treating inflammatory diseases .
- Another research highlighted the compound's ability to modulate neurotransmitter systems, which could have implications for neuropsychiatric disorders .
Case Studies
- Anti-Cancer Activity : In a study involving colorectal cancer cells, this compound was tested for its ability to induce apoptosis. Results indicated that it effectively reduced cell viability and promoted programmed cell death in cancerous cells .
- Neuroprotective Effects : A case study demonstrated that this compound exhibited neuroprotective properties in models of neurodegeneration. It was found to reduce oxidative stress and improve neuronal survival rates.
Comparative Analysis
The biological activity of this compound can be compared with similar compounds in terms of efficacy and mechanism:
Compound | Biological Activity | Mechanism of Action |
---|---|---|
This compound | Anti-cancer, Neuroprotective | Enzyme inhibition, receptor modulation |
Isoquinoline derivatives | Anti-inflammatory | Modulation of inflammatory pathways |
Other isoquinoline analogs | Varies (e.g., antimicrobial) | Diverse mechanisms depending on substitutions |
Properties
IUPAC Name |
3-methoxyisoquinolin-6-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-10-5-8-4-9(11)3-2-7(8)6-12-10/h2-6H,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMBLPLMOHZYDP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2C=CC(=CC2=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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